molecular formula C26H30N2O3 B2531835 4-isopropoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 942011-61-2

4-isopropoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No. B2531835
CAS RN: 942011-61-2
M. Wt: 418.537
InChI Key: HIIMQJFBQHGBGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-isopropoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is not directly detailed in the provided papers. However, a related compound, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), was synthesized as part of a series of 1-arylpyrazoles that act as potent σ1 receptor antagonists. The synthesis involved the use of a basic amine and an ethylenoxy spacer to achieve selectivity for the σ1 receptor over the σ2 receptor. The nature of the pyrazole substituents was found to be crucial for activity, and the presence of a basic amine was necessary to fit known receptor pharmacophores .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly described in the provided papers. However, a structurally related compound, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, was synthesized and its structure was analyzed. In this compound, the morpholine ring adopts a chair conformation, and the hydroxy group forms an intramolecular O—H∙∙∙N hydrogen bond with the morpholine. The bromophenyl ring is approximately perpendicular to the naphthalene system, with dihedral angles ranging from 76.7° to 84.5° in the four independent molecules observed in the crystal structure. Weak C—H∙∙∙O hydrogen bonds were also noted .

Chemical Reactions Analysis

The chemical reactions involving this compound are not discussed in the provided papers. However, the synthesis of related compounds suggests that reactions involving amines and spacers are key to achieving the desired pharmacological activity. The one-pot synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol from 4-bromobenzaldehyde, 2-naphthol, and morpholine indicates that similar synthetic strategies could potentially be applied to the synthesis of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the papers. However, the related compound S1RA (E-52862) was reported to have good physicochemical, safety, and ADME (absorption, distribution, metabolism, and excretion) properties, which led to its selection as a clinical candidate. These properties are important for the potential therapeutic application of the compound. The pharmacological activity of S1RA in neurogenic and neuropathic pain models suggests that the compound has a favorable biological profile .

Scientific Research Applications

Heterocyclic Naphthalimides in Medicinal Applications

Naphthalimide compounds, including those with structures related to 4-isopropoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide, exhibit significant potential in medicinal applications. These compounds, due to their large conjugated planar structures, interact with biological molecules via noncovalent bonds, showing extensive potential in medicinal applications. Some naphthalimides have entered clinical trials as anticancer agents, and research is expanding into their use as antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Additionally, naphthalimide-derived artificial ion receptors, fluorescent probes, and cell imaging agents are investigated for potential applications in detecting ions and biomolecules, understanding biological processes, and determining pharmacological properties (Gong et al., 2016).

Protein Farnesyltransferase Inhibitors in Antimalarial Drug Targets

Research on naphthyridine-based drugs, which share structural motifs with naphthalene derivatives like this compound, highlights their promise as antimalarial therapeutics. These compounds inhibit protein farnesyltransferase, a potential target for malaria treatment caused by Plasmodium falciparum. The introduction of hydrophobic molecules, such as isoprenyl groups, facilitates protein-protein and protein-membrane interactions, underscoring their therapeutic potential (Sharma, 2017).

Quinoxaline Derivatives and Biomedical Applications

Quinoxaline derivatives, related in structural complexity and heterocyclic nature to this compound, are highlighted for their broad spectrum of biomedical applications. These include antimicrobial activities and the treatment of chronic and metabolic diseases. Modifying the quinoxaline structure allows for a diverse range of biomedical applications, underscoring the versatility and potential of compounds with similar structural frameworks (Pereira et al., 2015).

properties

IUPAC Name

N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3/c1-19(2)31-22-12-10-21(11-13-22)26(29)27-18-25(28-14-16-30-17-15-28)24-9-5-7-20-6-3-4-8-23(20)24/h3-13,19,25H,14-18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIMQJFBQHGBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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